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molecular formula C10H8Cl2O4 B7885788 Benzene-1,4-diyl bis(chloroacetate) CAS No. 10470-77-6

Benzene-1,4-diyl bis(chloroacetate)

Cat. No. B7885788
M. Wt: 263.07 g/mol
InChI Key: OWBDABIHQWZKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552139B2

Procedure details

A mixture of hydroquinone (50 grams, 454.09 mmol) and chloroacetyl chloride (150 mL) was refluxed for 48 hours. Excess chloroacetyl chloride was distilled off, and the residue taken into ice water, filtered, dried, and recrystallised from ethyl acetate:hexane (1:6) to get pure product (55 grams, 46%) as a white fluffy powder. M.p: 127-128° C. 1H NMR (CDCl3) δ 4.20 (s, 25H, CH2), 7.24 (s, 2H, Ar).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[Cl:9][CH2:10][C:11](Cl)=[O:12]>>[Cl:9][CH2:10][C:11]([O:2][C:1]1[CH:8]=[CH:7][C:5]([O:6][C:11](=[O:12])[CH2:10][Cl:9])=[CH:4][CH:3]=1)=[O:12]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
150 mL
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 48 hours
Duration
48 h
DISTILLATION
Type
DISTILLATION
Details
Excess chloroacetyl chloride was distilled off
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised from ethyl acetate:hexane (1:6)

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)OC1=CC=C(C=C1)OC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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